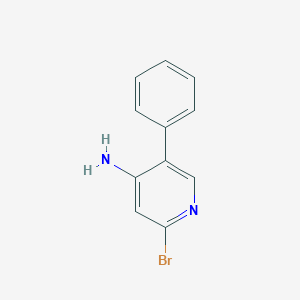
2-Bromo-5-phenylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-phenylpyridin-4-amine is an organic compound with the molecular formula C11H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-phenylpyridin-4-amine typically involves the bromination of 5-phenyl-4-pyridinamine. One common method is the reaction of 5-phenyl-4-pyridinamine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-phenylpyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridinamine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-5-phenylpyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying biological pathways and interactions due to its ability to bind to specific proteins or enzymes.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-phenylpyridin-4-amine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with key proteins involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-pyridinamine
- 5-Phenyl-4-pyridinamine
- 2-Bromo-5-phenylpyridine
Uniqueness
2-Bromo-5-phenylpyridin-4-amine is unique due to the specific positioning of the bromine and phenyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C11H9BrN2 |
|---|---|
Poids moléculaire |
249.11g/mol |
Nom IUPAC |
2-bromo-5-phenylpyridin-4-amine |
InChI |
InChI=1S/C11H9BrN2/c12-11-6-10(13)9(7-14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14) |
Clé InChI |
WVWVQLRBLICZFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2N)Br |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C(C=C2N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















